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Introduction
Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral

prodrug that has garnered significant interest in the field of antiviral research.[1] It functions as

a potent inhibitor of α-glucosidase I, a host enzyme crucial for the proper folding and

maturation of viral glycoproteins.[2][3] By disrupting this host-mediated process, Celgosivir
exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including

Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human

immunodeficiency virus (HIV).[4] This technical guide provides a comprehensive overview of

the chemical synthesis of Celgosivir, its mechanism of action, and available data on its

derivatives.

Chemical Synthesis of Celgosivir
The most widely adopted synthetic route to Celgosivir (6-O-butanoylcastanospermine)

commences with its parent compound, castanospermine. The key challenge in this synthesis is

the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl

groups of castanospermine. A highly effective one-pot procedure has been developed to

achieve this selective butanoylation.[5]

Experimental Protocol: One-Pot Synthesis of Celgosivir
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This procedure, adapted from improved methods, allows for the efficient synthesis of

Celgosivir with a high yield.[5]

Materials:

Castanospermine

Bis(tributyltin) oxide

Toluene

Butyryl chloride

Ethanol

Anhydrous Hydrogen Chloride (HCl) in ethanol or isopropanol

Heptane

Procedure:

A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately

1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water

from the reaction mixture.

After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a

low temperature (e.g., -15°C to -10°C).

Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added

dropwise to the cooled solution, maintaining the low temperature.

The reaction is allowed to warm to room temperature and stirred for a designated period

(e.g., 2 hours).

The reaction is then quenched by the addition of ethanol.

Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to

precipitate the hydrochloride salt of Celgosivir.
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The resulting solid is collected by filtration, washed with a non-polar solvent such as

heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.

This improved one-pot procedure has been reported to achieve a yield of approximately 83%.

[5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an

acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%.[5]

Quantitative Data on Celgosivir Synthesis
Parameter Value Reference

Starting Material Castanospermine [5]

Key Reagents
Bis(tributyltin) oxide, Butyryl

chloride
[5]

Solvent Toluene [5]

Reported Yield 83% [5]

Mechanism of Action: Inhibition of Viral
Glycoprotein Processing
Celgosivir's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I

located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of

glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of

this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently

targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The

improper folding of viral envelope proteins prevents the assembly of mature, infectious virions,

thereby halting the viral life cycle.
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Caption: Mechanism of action of Celgosivir in the endoplasmic reticulum.

Derivatives of Celgosivir
While Celgosivir itself is a derivative of castanospermine, dedicated research on further

derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However,

extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to

explore their structure-activity relationships (SAR). These studies provide valuable insights into

how modifications to the acyl chain at the C-6 position can influence antiviral activity and

toxicity.

The general synthetic approach to these derivatives follows a similar principle to the Celgosivir
synthesis, involving the regioselective acylation of castanospermine at the 6-position with

various acyl chlorides or anhydrides.
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Antiviral Activity of Celgosivir and Related Compounds
The antiviral efficacy of Celgosivir has been demonstrated against a variety of viruses. The

following table summarizes key in vitro and in vivo data.

Compound Virus Assay
Activity (IC50 /
EC50)

Reference

Celgosivir HIV-1 ---
2.0 ± 2.3 μM

(IC50)
[6]

Celgosivir

Bovine Viral

Diarrhoea Virus

(BVDV)

Plaque Assay 16 μM (IC50) [6]

Celgosivir

Bovine Viral

Diarrhoea Virus

(BVDV)

Cytopathic Effect

Assay
47 μM (IC50) [6]

Celgosivir
Dengue Virus 2

(DENV2)
--- 0.2 μM (EC50) [6]

Celgosivir

Dengue Virus 1,

3, 4 (DENV1, 3,

4)

--- < 0.7 μM (EC50) [6]

Celgosivir α-glucosidase --- 0.7 µg/ml (IC50) [7]

Castanospermin

e

HIV-infected cells

(glycoprotein

processing)

--- 254 μM (IC50) [6]

Celgosivir

HIV-infected cells

(glycoprotein

processing)

--- 20 μM (IC50) [6]

Pharmacokinetic studies in mice have shown that Celgosivir is rapidly metabolized to its active

form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily

regimen of Celgosivir was found to be more protective than a single daily dose, highlighting

the importance of maintaining a minimum concentration of the active compound.
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Experimental Workflow for Antiviral Activity
Assessment
The evaluation of Celgosivir and its derivatives' antiviral activity typically follows a

standardized workflow.

1. Host Cell Culture
(e.g., Vero, MDBK)

2. Viral Infection of Cells

3. Treatment with Celgosivir/
Derivative at Various Concentrations

4. Incubation

5a. Cytotoxicity Assay
(e.g., MTT, MTS) 5b. Antiviral Activity Assay

6. Data Analysis
(IC50, EC50, CC50 Determination)

Plaque Reduction Assay Cytopathic Effect (CPE)
Inhibition Assay

Quantitative PCR
(Viral RNA quantification)

Click to download full resolution via product page
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Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion
Celgosivir represents a promising class of host-targeting antiviral agents with a well-defined

mechanism of action. Its chemical synthesis from castanospermine is efficient and high-

yielding. While the exploration of direct Celgosivir derivatives is not extensively documented,

the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research

and development. The data presented in this guide offer a solid foundation for researchers and

professionals in the field to build upon in the ongoing effort to develop novel and effective

antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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